4-chloro-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide
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Overview
Description
4-chloro-N’-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NH-N=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 3-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: The major products are typically oxidized derivatives of the hydrazone.
Reduction: The major products are reduced forms of the hydrazone.
Substitution: The major products are substituted derivatives where the chloro group is replaced by the nucleophile.
Scientific Research Applications
Industry: The compound’s ability to form stable complexes with metals makes it useful in industrial processes that require metal chelation.
Mechanism of Action
The mechanism of action of 4-chloro-N’-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with biological molecules. The compound can chelate metal ions, which may interfere with the redox metabolism of cells. This chelation can lead to the generation of reactive oxygen species, which can induce apoptosis in cancer cells . Additionally, the compound’s antioxidative properties help in scavenging free radicals, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide
- 4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Uniqueness
4-chloro-N’-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy group at the 3-position of the phenyl ring enhances its ability to form hydrogen bonds, which can influence its reactivity and interaction with biological targets. Additionally, the chloro group at the 4-position of the benzohydrazide moiety provides a site for further functionalization through substitution reactions.
Properties
Molecular Formula |
C14H11ClN2O2 |
---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
4-chloro-N-[(E)-(3-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11ClN2O2/c15-12-6-4-11(5-7-12)14(19)17-16-9-10-2-1-3-13(18)8-10/h1-9,18H,(H,17,19)/b16-9+ |
InChI Key |
INNKJBOLIURKQQ-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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